2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a dimethoxybenzenesulfonyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 2,5-dimethoxybenzenesulfonyl chloride, under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is constructed by reacting appropriate precursors, such as 4-methyl-6-chloropyrimidine, with the piperazine intermediate.
Final Coupling: The final step involves coupling the pyrimidine intermediate with pyrrolidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to downstream effects such as modulation of signaling pathways and alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with the target compound and exhibit similar biological activities.
Triazole-Pyrimidine Hybrids: These compounds also contain a pyrimidine ring and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-[4-(2,5-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to the presence of the dimethoxybenzenesulfonyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H29N5O4S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H29N5O4S/c1-16-14-20(24-8-4-5-9-24)23-21(22-16)25-10-12-26(13-11-25)31(27,28)19-15-17(29-2)6-7-18(19)30-3/h6-7,14-15H,4-5,8-13H2,1-3H3 |
InChI Key |
BOOBRKZTHNBVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4 |
Origin of Product |
United States |
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